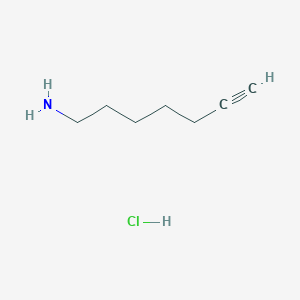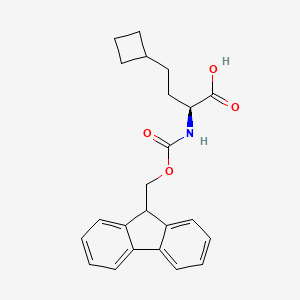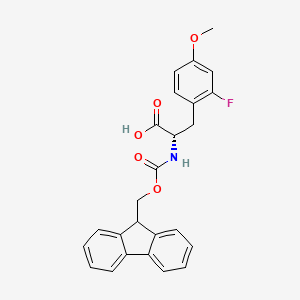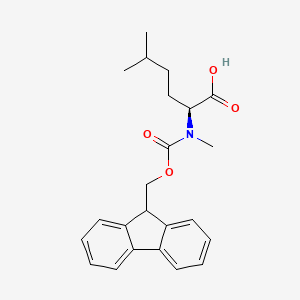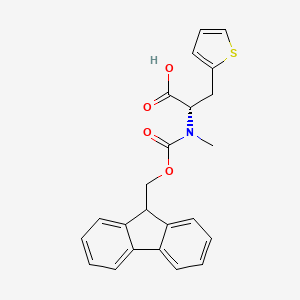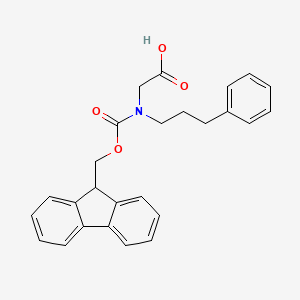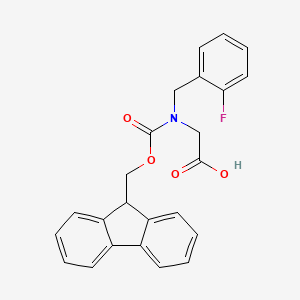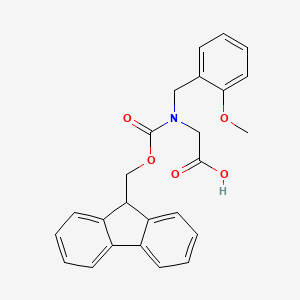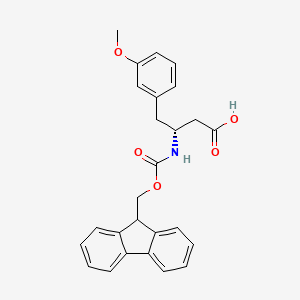
(R)-3-(Fmoc-amino)-4-(3-methoxyphenyl)butanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-3-(Fmoc-amino)-4-(3-methoxyphenyl)butanoic acid is a compound used in various scientific research applications. It is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group attached to the amino group, which is commonly used in peptide synthesis to protect the amino group from unwanted reactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-(Fmoc-amino)-4-(3-methoxyphenyl)butanoic acid typically involves the protection of the amino group using the Fmoc group. This can be achieved through a reaction with Fmoc chloride in the presence of a base such as sodium carbonate. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then purified using techniques such as column chromatography.
Industrial Production Methods
In an industrial setting, the production of ®-3-(Fmoc-amino)-4-(3-methoxyphenyl)butanoic acid may involve similar synthetic routes but on a larger scale. The use of automated peptide synthesizers can streamline the process, allowing for the efficient production of the compound with high purity.
化学反応の分析
Types of Reactions
®-3-(Fmoc-amino)-4-(3-methoxyphenyl)butanoic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The Fmoc group can be removed under basic conditions to expose the free amino group.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: The Fmoc group can be removed using a base such as piperidine in an organic solvent like dimethylformamide.
Major Products Formed
Oxidation: Formation of ®-3-(Fmoc-amino)-4-(3-hydroxyphenyl)butanoic acid.
Reduction: Formation of ®-3-(Fmoc-amino)-4-(3-methoxyphenyl)butanol.
Substitution: Formation of ®-3-amino-4-(3-methoxyphenyl)butanoic acid.
科学的研究の応用
®-3-(Fmoc-amino)-4-(3-methoxyphenyl)butanoic acid is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. It is commonly used in peptide synthesis as a building block for the preparation of peptides and proteins. The Fmoc group provides a temporary protection for the amino group, allowing for selective reactions to occur at other functional groups.
In biology and medicine, this compound can be used to study protein-protein interactions, enzyme-substrate interactions, and receptor-ligand interactions. It is also used in the development of peptide-based drugs and therapeutic agents.
作用機序
The mechanism of action of ®-3-(Fmoc-amino)-4-(3-methoxyphenyl)butanoic acid primarily involves its role as a protected amino acid derivative in peptide synthesis. The Fmoc group protects the amino group from unwanted reactions, allowing for the selective formation of peptide bonds. Upon completion of the synthesis, the Fmoc group can be removed under basic conditions to expose the free amino group, which can then participate in further reactions.
類似化合物との比較
®-3-(Fmoc-amino)-4-(3-methoxyphenyl)butanoic acid can be compared with other Fmoc-protected amino acids, such as:
- ®-3-(Fmoc-amino)-4-(3-hydroxyphenyl)butanoic acid
- ®-3-(Fmoc-amino)-4-(3-chlorophenyl)butanoic acid
- ®-3-(Fmoc-amino)-4-(3-fluorophenyl)butanoic acid
These compounds share the common feature of having an Fmoc-protected amino group, but differ in the substituents on the phenyl ring. The presence of different substituents can influence the reactivity and properties of the compounds, making each one unique for specific applications.
特性
IUPAC Name |
(3R)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-4-(3-methoxyphenyl)butanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25NO5/c1-31-19-8-6-7-17(14-19)13-18(15-25(28)29)27-26(30)32-16-24-22-11-4-2-9-20(22)21-10-3-5-12-23(21)24/h2-12,14,18,24H,13,15-16H2,1H3,(H,27,30)(H,28,29)/t18-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEIIIAFMWCJVPT-GOSISDBHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CC(CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1)C[C@H](CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
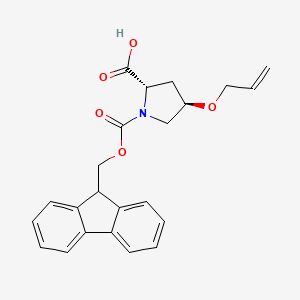
![(2S,4R)-1-(tert-butoxycarbonyl)-4-[(4-methoxyphenyl)methoxy]pyrrolidine-2-carboxylic acid](/img/structure/B8178226.png)
![(2S,4R)-4-[(4-chlorophenyl)methoxy]-1-[(9H-fluoren-9-ylmethoxy)carbonyl]pyrrolidine-2-carboxylic acid](/img/structure/B8178232.png)
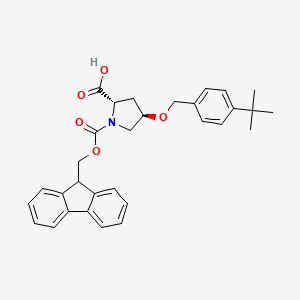
![(2S,4R)-4-[(2,4-dichlorophenyl)methoxy]-1-[(9H-fluoren-9-ylmethoxy)carbonyl]pyrrolidine-2-carboxylic acid](/img/structure/B8178251.png)
![(2S,4R)-1-[(9H-fluoren-9-ylmethoxy)carbonyl]-4-{[4-(trifluoromethyl)phenyl]methoxy}pyrrolidine-2-carboxylic acid](/img/structure/B8178254.png)
